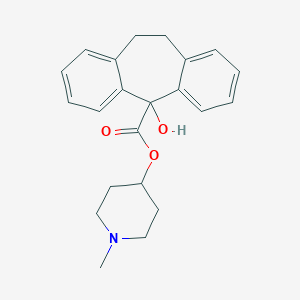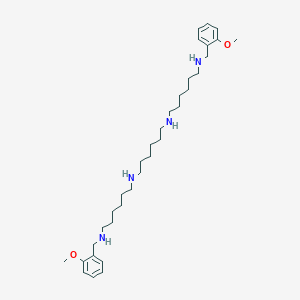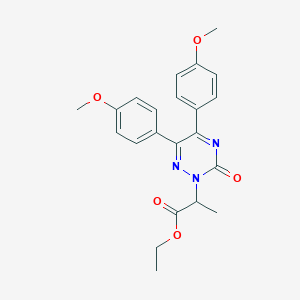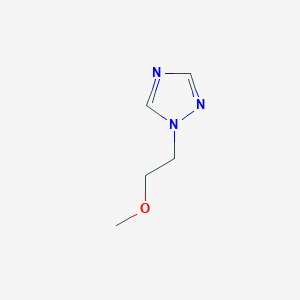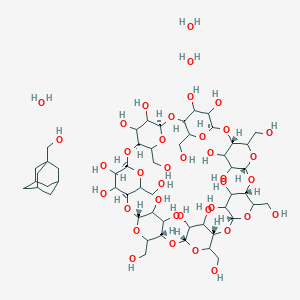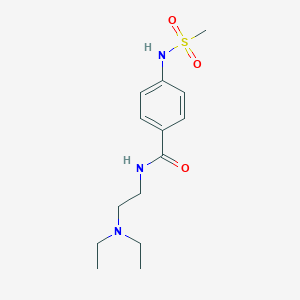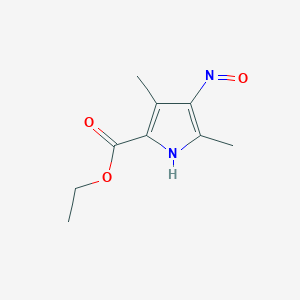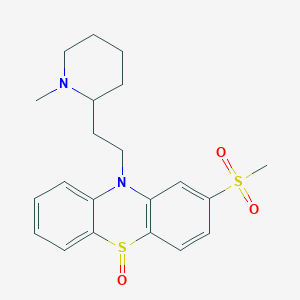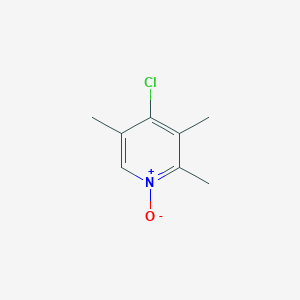
4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium
Overview
Description
Synthesis Analysis
The synthesis of related pyridinium compounds involves streamlined procedures that have evolved to address limitations such as scale, reagent problems, and reliance on chromatography. For example, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a precursor to chlorins and oxochlorins, has been refined to improve yield and scalability, demonstrating the ongoing development in synthesizing complex organic molecules (Ptaszek et al., 2005).
Molecular Structure Analysis
Structural analyses of related compounds, such as 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one, reveal that these molecules can exhibit interesting behaviors like tautomeric equilibria in different solvents. X-ray diffraction and IR spectroscopy studies provide insights into the molecular forms and zwitterionic nature in solutions, underscoring the importance of structural studies in understanding the chemical behavior of pyridinium derivatives (Koval’chukova et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving pyridinium compounds are diverse, ranging from the synthesis of specific building blocks for gastric-acid inhibiting compounds to the formation of complexes with various ligands. These reactions often involve strategic substitutions and the formation of N-oxide derivatives, highlighting the reactive versatility and functional adaptability of the pyridinium core (Mittelbach et al., 1988).
Physical Properties Analysis
The study of physical properties, such as phase transitions and vibrational frequencies, provides critical information on the stability and behavior of pyridinium compounds under different conditions. Research into the crystal structures and cationic motions of trimethylpyridinium hexachlorometallates, for example, reveals the impact of hydrogen bonding and crystal packing on the material's properties, including thermal stability and reorientation energies (Sato et al., 1998).
Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid (CGA) is a compound that has garnered attention due to its wide range of biological and pharmacological effects. Although not the same as 4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium, CGA's extensive study provides a model for the potential exploration of other chlorinated compounds in scientific research. CGA has demonstrated a variety of therapeutic roles including antioxidant activity, anti-inflammatory effects, and potential in treating metabolic disorders. Such research highlights the importance of investigating the multifaceted applications of chlorinated compounds in medicine and pharmacology (Naveed et al., 2018).
S-1 in Cancer Treatment
S-1, an oral fluoropyrimidine that contains various compounds including 5-chloro-2,4-dihydroxypyridine, has been developed to improve therapeutic efficacy and tolerability in cancer treatment. This example demonstrates the potential for chlorinated compounds, similar in nature to 4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium, to play a significant role in the development of new treatments for serious diseases such as cancer. The successful application of S-1 in clinical trials for colorectal and gastric cancer underlines the importance of continued research into chlorinated compounds (Miyamoto et al., 2014).
Microbial Degradation of Chlorpyrifos
Research into the microbial degradation of chlorpyrifos, a chlorinated pesticide, offers insight into the environmental applications of studying chlorinated compounds. Understanding the mechanisms through which microorganisms break down chlorinated compounds like chlorpyrifos can lead to advancements in bioremediation technologies, providing environmentally friendly solutions for pesticide contamination. This area of research demonstrates the broader environmental significance of studying the degradation and transformation processes of chlorinated compounds (Chishti et al., 2013).
properties
IUPAC Name |
4-chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10(11)7(3)6(2)8(5)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIVKNYMXKWILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1Cl)C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381289 | |
| Record name | 4-Chloro-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
CAS RN |
109371-20-2 | |
| Record name | Pyridine, 4-chloro-2,3,5-trimethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

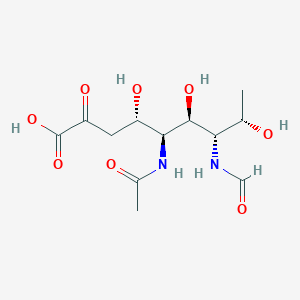
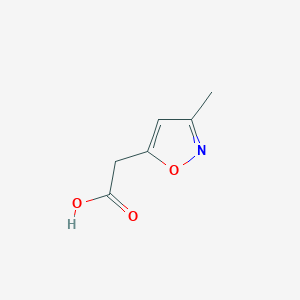
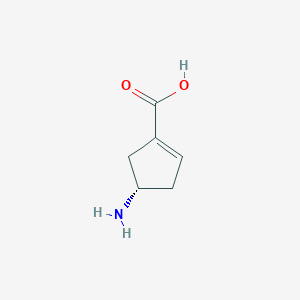
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
